molecular formula C20H20Cl2N4O2 B303743 2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303743
M. Wt: 419.3 g/mol
InChI Key: DYLPRNHXEAYTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of quinolone derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes or proteins involved in disease progression. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant activities. In vivo studies have shown that this compound can reduce the size of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its potential as a lead compound for the development of new drugs and its diverse range of biological activities. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One direction is to further investigate its potential as a lead compound for the development of new drugs for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to increase its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with 4-morpholinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with ethyl cyanoacetate and ammonium acetate to obtain the final product. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.

Scientific Research Applications

2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied extensively for its potential applications in different fields of research. One of the main areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential anticancer, antimicrobial, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-Amino-4-(2,4-dichlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H20Cl2N4O2

Molecular Weight

419.3 g/mol

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-1-morpholin-4-yl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H20Cl2N4O2/c21-12-4-5-13(15(22)10-12)18-14(11-23)20(24)26(25-6-8-28-9-7-25)16-2-1-3-17(27)19(16)18/h4-5,10,18H,1-3,6-9,24H2

InChI Key

DYLPRNHXEAYTSR-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1

Origin of Product

United States

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